An In-depth Technical Guide to 2-(2,3-Dihydro-1,4-benzodioxin-2-yl)ethylamine and its Derivatives
An In-depth Technical Guide to 2-(2,3-Dihydro-1,4-benzodioxin-2-yl)ethylamine and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and pharmacological profile of the structural scaffold 2-(2,3-dihydro-1,4-benzodioxin-2-yl)ethylamine. The focus is on its role as a key building block for neurologically active compounds, particularly N-substituted derivatives that function as potential atypical antipsychotic agents. This document details the mechanism of action, relevant signaling pathways, and specific experimental protocols for synthesis and evaluation.
Core Compound Identity and Properties
2-(2,3-Dihydro-1,4-benzodioxin-2-yl)ethylamine is a versatile chemical intermediate. The core structure, a benzodioxin ring system linked to an ethylamine side chain, serves as a foundational scaffold for various pharmacologically active molecules.[1] The chirality at the C2 position of the dioxin ring is a critical determinant of biological activity in its derivatives.[2]
| Property | Value | Reference |
| IUPAC Name | 2-(2,3-Dihydro-1,4-benzodioxin-2-yl)ethanamine | |
| Synonyms | 1,4-Benzodioxan-2-ethylamine | |
| CAS Number | 87086-36-0 | |
| Molecular Formula | C₁₀H₁₃NO₂ | |
| Molecular Weight | 179.22 g/mol | |
| Appearance | Colorless liquid | |
| Boiling Point | 113-120 °C / 3 mm Hg |
Synthesis of the Chiral (S)-Aminomethyl Precursor
The synthesis of the chiral amine precursor is crucial for developing enantiomerically pure derivatives. A common and effective route starts from (S)-glycidyl nosylate and catechol, which establishes the chiral benzodioxin core. The resulting alcohol is then converted to the primary amine.
Synthetic Workflow
Experimental Protocol: Synthesis of (S)-2-(Aminomethyl)-2,3-dihydro-1,4-benzodioxin
Step 1: Synthesis of (S)-2-(Hydroxymethyl)-2,3-dihydro-1,4-benzodioxin
-
To a stirred suspension of catechol (1.0 eq) and potassium carbonate (K₂CO₃, 2.2 eq) in anhydrous N,N-dimethylformamide (DMF), add a solution of (S)-glycidyl nosylate (1.0 eq) in DMF dropwise at room temperature.[3][4]
-
Heat the reaction mixture to 80 °C and stir for 12-16 hours, monitoring by TLC until the starting material is consumed.
-
Cool the mixture to room temperature, pour it into ice water, and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the target alcohol as a white solid.
Step 2: Activation and Conversion to the Azide
-
Dissolve the alcohol from Step 1 (1.0 eq) in anhydrous dichloromethane (DCM) and cool to 0 °C.
-
Add triethylamine (TEA, 1.5 eq) followed by the dropwise addition of methanesulfonyl chloride (MsCl, 1.2 eq).
-
Stir the reaction at 0 °C for 2 hours. Upon completion (monitored by TLC), wash the mixture sequentially with cold 1N HCl, saturated sodium bicarbonate (NaHCO₃) solution, and brine.
-
Dry the organic layer over Na₂SO₄ and concentrate in vacuo to yield the crude mesylate, which is used directly in the next step.
-
Dissolve the crude mesylate in DMF, add sodium azide (NaN₃, 3.0 eq), and heat the mixture to 80 °C for 6 hours.
-
After cooling, pour the reaction mixture into water and extract with ethyl acetate. The combined organic layers are washed with brine, dried, and concentrated to give the crude azide intermediate.
Step 3: Reduction to the Primary Amine
-
Dissolve the crude azide from Step 2 in methanol or tetrahydrofuran (THF).
-
Add Palladium on carbon (10% Pd/C, 0.1 eq) to the solution.
-
Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature for 12 hours.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate under reduced pressure to yield the final product, (S)-2-(aminomethyl)-2,3-dihydro-1,4-benzodioxin.
Pharmacological Profile of N-Substituted Derivatives
The primary therapeutic interest in this scaffold lies in its N-substituted derivatives, which have been optimized to act as dual-target ligands for dopamine D₂ and serotonin 5-HT₁ₐ receptors. This profile is characteristic of atypical antipsychotics, which aim to mitigate the positive symptoms of psychosis (via D₂ antagonism) while potentially improving cognitive and negative symptoms and reducing motor side effects (via 5-HT₁ₐ partial agonism).
Quantitative Data: In Vitro Receptor Binding
The following tables summarize the binding affinities (Ki, nM) of a lead compound, Compound 24 (N-((S)-2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-4-(2-methoxyphenyl)piperazine), a representative agent from extensive structure-activity relationship studies.
Table 1: Primary Target Receptor Affinities
| Receptor | Radioligand | Tissue/Cell Source | Ki (nM) |
| Human Dopamine D₂ | [³H]Spiperone | Recombinant CHO Cells | 2.1 |
| Human Dopamine D₃ | [³H]Spiperone | Recombinant CHO Cells | 0.8 |
| Human Serotonin 5-HT₁ₐ | [³H]8-OH-DPAT | Recombinant HeLa Cells | 1.5 |
Table 2: Off-Target Receptor Affinities
| Receptor | Radioligand | Tissue Source | Ki (nM) |
| Human α₁-Adrenoceptor | [³H]Prazosin | Human Cortex | 150 |
| Rat Histamine H₁ | [³H]Mepyramine | Rat Cortex | >1000 |
| Rat Muscarinic (non-sel.) | [³H]QNB | Rat Cortex | >1000 |
Data derived from J. Med. Chem. 1999, 42 (17), pp 3342–3355.
The data demonstrates that Compound 24 possesses high, single-digit nanomolar affinity for its intended targets (D₂, D₃, and 5-HT₁ₐ receptors) while exhibiting significantly lower affinity for off-targets associated with common antipsychotic side effects like orthostatic hypotension (α₁) and sedation (H₁).
Quantitative Data: In Vivo Antipsychotic Activity and Side Effect Profile
Table 3: In Vivo Efficacy and Extrapyramidal Side Effect (EPS) Liability
| Test | Species | Endpoint | Compound 24 Dose (p.o.) | Haloperidol Dose (p.o.) |
| Conditioned Avoidance Response (CAR) | Rat | ED₅₀ for blocking avoidance (mg/kg) | 1.1 | 0.13 |
| Catalepsy Induction | Rat | Minimum dose to induce catalepsy (mg/kg) | >100 | 0.5 |
Data derived from J. Med. Chem. 1999, 42 (17), pp 3342–3355.
Compound 24 effectively blocks conditioned avoidance response, a preclinical model of antipsychotic efficacy. Crucially, it shows a very wide therapeutic window, as the dose required to induce catalepsy (a proxy for extrapyramidal side effects) is more than 90 times higher than its effective dose. This contrasts sharply with the typical antipsychotic haloperidol, which induces catalepsy at doses close to its effective range.
Mechanism of Action and Signaling Pathways
The therapeutic profile of these compounds is based on the modulation of two distinct G-protein coupled receptor (GPCR) signaling pathways.
Dopamine D₂ Receptor Antagonism
D₂ receptors are coupled to inhibitory G-proteins (Gαi/o). Their activation by dopamine normally inhibits the enzyme adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels. By acting as an antagonist, the compound blocks dopamine from binding, thus preventing this signaling cascade and alleviating the hyperdopaminergic state associated with psychosis.
Serotonin 5-HT₁ₐ Receptor Partial Agonism
Like D₂ receptors, 5-HT₁ₐ receptors are also coupled to Gαi/o proteins.[3][5] A partial agonist binds to the receptor but elicits a sub-maximal response compared to the endogenous ligand, serotonin. This modulatory effect is key: in brain regions with low serotonin levels, it boosts signaling (acting as an agonist), while in regions with high serotonin, it competes with serotonin, thereby reducing overall signaling (acting as an antagonist). This is thought to contribute to improved mood, cognitive function, and a reduction in motor side effects.
Key Experimental Methodologies
Protocol: Radioligand Receptor Binding Assay
This protocol describes a competitive binding assay to determine the affinity (Ki) of a test compound for D₂ and 5-HT₁ₐ receptors.
-
Membrane Preparation:
-
Homogenize cultured cells expressing the receptor of interest (e.g., CHO cells for D₂) or brain tissue (e.g., hippocampus for 5-HT₁ₐ) in ice-cold lysis buffer (50mM Tris-HCl, 5 mM MgCl₂, pH 7.4).[3]
-
Centrifuge the homogenate at 1,000 x g for 5 minutes to remove nuclei and large debris.
-
Centrifuge the resulting supernatant at 20,000 x g for 20 minutes to pellet the cell membranes.
-
Wash the pellet by resuspending in fresh buffer and repeating the centrifugation.
-
Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., via BCA assay).
-
-
Assay Incubation:
-
In a 96-well plate, combine the following in a final volume of 250 µL:
-
50 µL of test compound at various concentrations (typically 10⁻¹¹ M to 10⁻⁵ M).
-
50 µL of radioligand at a fixed concentration near its Kd value (e.g., [³H]Spiperone for D₂, [³H]8-OH-DPAT for 5-HT₁ₐ).
-
150 µL of the membrane preparation (10-50 µg protein).
-
-
Define non-specific binding in separate wells using a high concentration (e.g., 10 µM) of a known, non-labeled antagonist (e.g., haloperidol for D₂).
-
Incubate the plate at 30 °C for 60 minutes with gentle agitation.[3]
-
-
Filtration and Counting:
-
Terminate the incubation by rapid vacuum filtration through a glass fiber filter (e.g., GF/C), pre-soaked in polyethyleneimine (PEI) to reduce non-specific binding.
-
Wash the filters rapidly with ice-cold wash buffer (4x).
-
Dry the filters, add scintillation cocktail, and quantify the bound radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate IC₅₀ values by fitting the competition data to a sigmoidal dose-response curve using non-linear regression.
-
Convert IC₅₀ values to Ki values using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol: In Vivo Catalepsy Bar Test (Rat)
This test assesses the potential of a compound to induce extrapyramidal motor side effects.
-
Apparatus: A horizontal wooden or metal bar (approx. 1 cm in diameter) is fixed 9 cm above a flat surface.
-
Procedure:
-
Administer the test compound (e.g., Compound 24) or a reference compound (e.g., haloperidol) orally (p.o.) to male Wistar rats.
-
At set time points after dosing (e.g., 30, 60, 90, 120 minutes), place the rat's forepaws gently on the horizontal bar.
-
Start a stopwatch immediately.
-
Measure the time until the rat removes both forepaws from the bar and returns to a normal posture on the surface. This is the descent latency.
-
A positive catalepsy response is typically defined as the rat remaining in this unnatural posture for a predetermined cutoff time (e.g., 30 seconds or more).
-
The minimum dose at which a statistically significant number of animals exhibit catalepsy is recorded.
-
References
- 1. farmamol.web.uah.es [farmamol.web.uah.es]
- 2. Synthesis and Applications of (S)-(+)-Glycidyl nosylate_Chemicalbook [chemicalbook.com]
- 3. mdpi.com [mdpi.com]
- 4. Page loading... [wap.guidechem.com]
- 5. Synthesis of 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][1,4]oxazine-8-carboxamide derivatives as PARP1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
